Enantiomer-Specific Binding Affinities: R-(-)-Gossypol (AT-101) vs. (+)-Gossypol for Bcl-2 Family Proteins
The R-(-) enantiomer of gossypol (AT-101) binds to Bcl-2, Bcl-xL, and Mcl-1 with sub-micromolar inhibition constants (Ki). In fluorescence polarization competitive binding assays using a FAM-Bid-BH3 peptide, AT-101 exhibits Ki values of 0.32 μM (Bcl-2), 0.48 μM (Bcl-xL), and 0.18 μM (Mcl-1) . While (+)-gossypol demonstrates similar binding affinities to Bcl-2 and Bcl-xL in cell-free assays, AT-101 is significantly more potent in cell-based assays due to differential serum protein interactions . Notably, neither enantiomer inhibits the BIR3 domain nor the pro-apoptotic BID protein, confirming target specificity [1].
| Evidence Dimension | Inhibition constant (Ki) for anti-apoptotic Bcl-2 family proteins |
|---|---|
| Target Compound Data | AT-101: Bcl-2 Ki = 0.32 μM (320 nM); Bcl-xL Ki = 0.48 μM (480 nM); Mcl-1 Ki = 0.18 μM (180 nM) |
| Comparator Or Baseline | (+)-Gossypol: Bcl-2 Ki = 0.5-0.6 μM; Bcl-xL Ki = 0.5-0.6 μM (cell-free assays) |
| Quantified Difference | AT-101 exhibits 1.6-fold higher affinity for Bcl-2 and 1.2-fold higher affinity for Bcl-xL in cell-free assays; cellular potency difference >10-fold due to serum protein effects |
| Conditions | Fluorescence polarization competitive binding assay with FAM-Bid-BH3 peptide; cell-free biochemical assay |
Why This Matters
Researchers requiring potent pan-Bcl-2 inhibition in cell-based assays should procure the R-(-) enantiomer (AT-101) rather than racemic or (+)-gossypol to ensure maximal cellular activity and minimize confounding stereoisomer interference.
- [1] Wang G, et al. (-)-Gossypol, a BH3 mimetic, augments bortezomib-mediated melanoma cell killing in vitro. Oncogene. 2007. View Source
